

Structure-Activity Relationship (SAR) Studies of 5-tert-butylisoxazole Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Ethyl 5-tert-butylisoxazole-3-carboxylate*

Cat. No.: B1317826

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The 5-tert-butylisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Understanding the structure-activity relationships (SAR) of analogs based on this core is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of 5-tert-butylisoxazole analogs, focusing on their biological activities and the experimental data that define their SAR.

Comparative Biological Activity of 5-tert-butylisoxazole Analogs

The following table summarizes the in vitro activity of a series of trisubstituted isoxazoles as allosteric inverse agonists of the Retinoic-Acid-Receptor-Related Orphan Receptor γ (ROR γ t), a key regulator in the differentiation of T helper 17 (Th17) cells. The inhibition of ROR γ t is a promising strategy for the treatment of autoimmune diseases.^[1]

Compound ID	ROR γ t TR-FRET IC ₅₀ (nM)	PPAR γ TR-FRET EC ₅₀ (μ M)
1	-	0.34 \pm 0.02
2	31 \pm 3	8.2 \pm 0.3
3	31 \pm 2	>20
4	6600 \pm 800	-
5	>100000	-
8	220 \pm 20	-
9	400 \pm 20	-
10	140 \pm 10	>20
11	110 \pm 10	>20
12	3300 \pm 300	1.2 \pm 0.1
13	2900 \pm 200	0.79 \pm 0.10

Data sourced from Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γ t.[1]

SAR Insights:

- Substitution at the C-5 position of the isoxazole ring: Analogs with a nitrogen shift in the pyrrole ring (compound 10) or a pyrazole ring (compound 11) at this position showed a slight to moderate decrease in potency compared to the parent compound 3.[1] Methylation of the pyrrole ring (compounds 12 and 13) resulted in a significant loss of activity.[1] These findings suggest that small modifications at the C-5 moiety can lead to substantial changes in potency, likely due to altered hydrogen bonding interactions with the protein backbone.[1]
- Linker modification: A thioether linkage (compound 4) led to a significant decrease in potency compared to an ether linkage (compound 2), while a methylated amine linker (compound 5) resulted in a complete loss of activity.[1]

- Substitution on the benzoic acid moiety: The introduction of a fluorine substituent at the ortho position of the benzoic acid moiety (compounds 8 and 9) was detrimental to the inhibitory activity.[\[1\]](#)
- Selectivity: Most of the novel isoxazole ligands demonstrated good selectivity against PPAR γ , with EC₅₀ values significantly higher than their IC₅₀ values for ROR γ t.[\[1\]](#) However, compounds 12 and 13, with a methylated pyrrole, showed increased cross-reactivity with PPAR γ .[\[1\]](#)

In a separate study, a series of 5-tert-butyl-isoxazole derivatives were developed as potent and highly selective FMS-like tyrosine kinase-3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML).[\[2\]](#) The lead compound in this series was optimized to improve its aqueous solubility and oral pharmacokinetic properties, leading to the identification of AC220 (quizartinib).[\[2\]](#) This optimization involved replacing a carboxamide group with a water-solubilizing group, highlighting the importance of physicochemical properties in drug development.[\[2\]](#)

Experimental Protocols

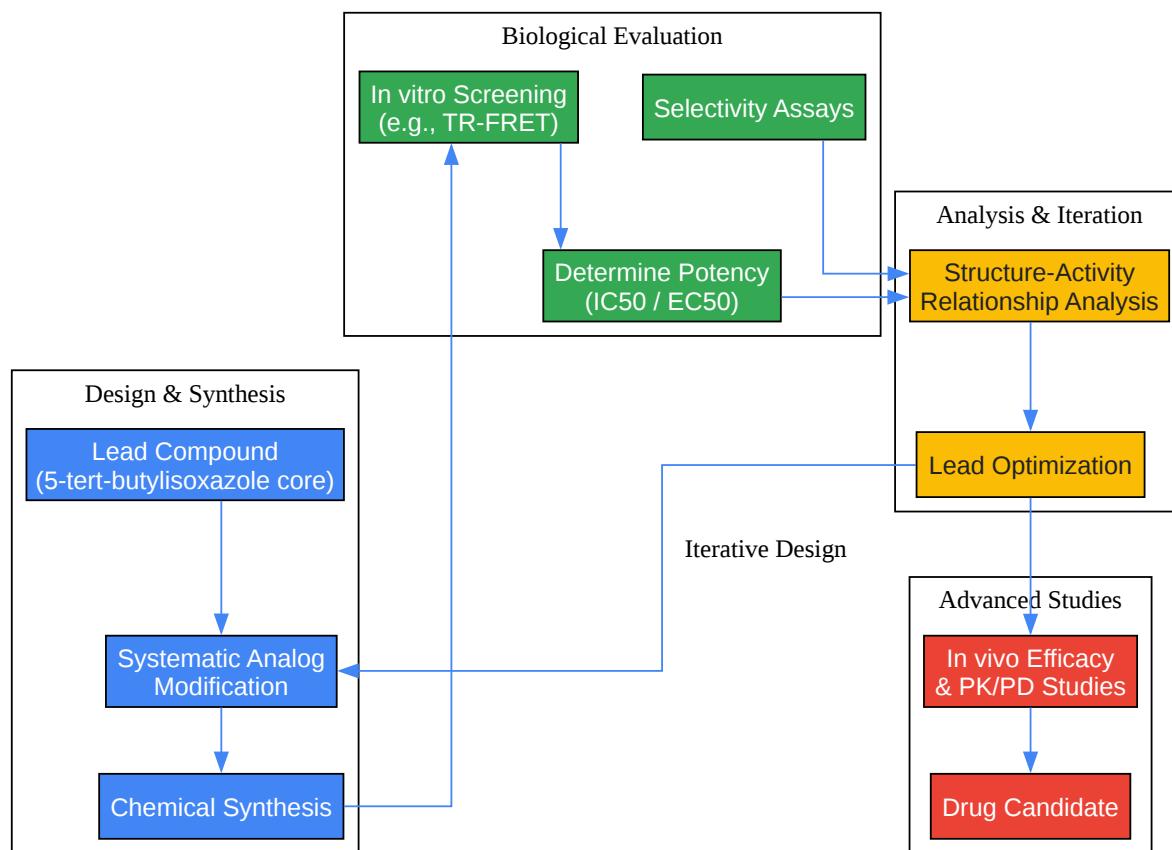
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay:[\[1\]](#)

This assay was utilized to determine the potency of the compounds in modulating the interaction between the ROR γ t ligand-binding domain (LBD) and a coactivator peptide.

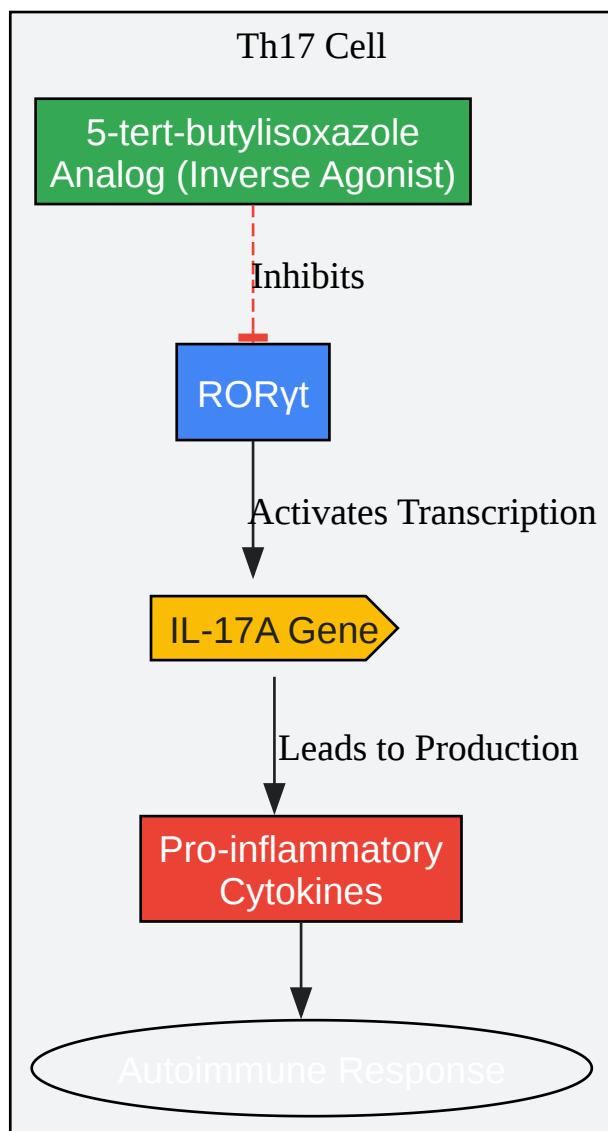
- Reagents:
 - GST-tagged ROR γ t-LBD
 - Europium-labeled anti-GST antibody
 - Biotinylated RIP140 coactivator peptide
 - Streptavidin-Allophycocyanin (APC)
- Procedure:
 - The test compounds were serially diluted in DMSO and then further diluted in assay buffer.

- The ROR γ -LBD, anti-GST antibody, and the test compound were incubated together in a 384-well plate.
- The biotinylated RIP140 peptide and Streptavidin-APC were then added to the wells.
- The plate was incubated to allow for the binding of the components.
- The TR-FRET signal was measured using a suitable plate reader. The signal is generated when the europium donor and the APC acceptor are brought into proximity through the protein-peptide interaction.
- IC₅₀ values were calculated from the dose-response curves.

Visualizations

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Caption: General workflow for structure-activity relationship (SAR) studies.



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Caption: Simplified RORyt signaling pathway and the inhibitory action of isoxazole analogs.

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- To cite this document: BenchChem. [Structure-Activity Relationship (SAR) Studies of 5-tert-butylisoxazole Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1317826#structure-activity-relationship-sar-studies-of-5-tert-butylisoxazole-analogs]

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